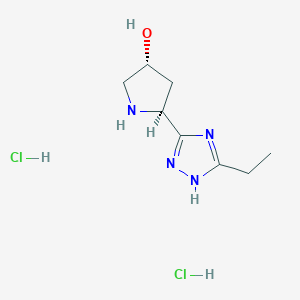

(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride

Description

Propriétés

IUPAC Name |

(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c1-2-7-10-8(12-11-7)6-3-5(13)4-9-6;;/h5-6,9,13H,2-4H2,1H3,(H,10,11,12);2*1H/t5-,6+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICHOEOCBNUGGY-PVNUIUKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C2CC(CN2)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=NN1)[C@@H]2C[C@H](CN2)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride is a novel compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₆Cl₂N₄O

- Molecular Weight : 255.14 g/mol

- CAS Number : 2137143-76-9

The biological activity of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride is primarily attributed to its interactions with various molecular targets within biological systems. The compound may act through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.

- Receptor Modulation : Its structure allows it to interact with G protein-coupled receptors (GPCRs), which are critical for various signaling pathways in cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research indicates that (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride shows significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Cytotoxicity

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression. This suggests potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride:

Comparaison Avec Des Composés Similaires

Compound A : (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS: CID 91647527)

- Molecular Formula : C8H13ClN3O2

- Key Differences : Replaces the triazole with an oxadiazole ring.

- The ethyl group retains lipophilicity, but the oxadiazole’s electron-deficient nature may alter binding interactions in biological targets .

Compound B : (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (CAS: 1820581-45-0)

- Molecular Formula : C7H12ClN3O2

- Key Differences : Methyl substituent on oxadiazole instead of ethyl.

Analogs with Varied Pyrrolidine Substituents

Compound C : (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride (CAS: 1009335-36-7)

Compound D : 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride (CAS: 1909294-13-8)

- Molecular Formula : C9H17Cl2N5O

- Key Differences : Methoxy group on pyrrolidine instead of hydroxyl.

- Impact : Methoxy groups enhance lipophilicity and metabolic stability, which may prolong half-life in vivo .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Substituent on Heterocycle | Salt Form | Key Feature |

|---|---|---|---|---|---|---|

| Target Compound | C9H17Cl2N5O | 294.18 | 1,2,4-Triazole | Ethyl | Dihydrochloride | High solubility, chiral centers |

| Compound A | C8H13ClN3O2 | 205.64 | 1,2,4-Oxadiazole | Ethyl | Hydrochloride | Reduced basicity |

| Compound B | C7H12ClN3O2 | 205.64 | 1,2,4-Oxadiazole | Methyl | Hydrochloride | Enhanced target engagement |

| Compound C | C6H12ClNO2 | 181.66 | N/A | Hydroxymethyl | Hydrochloride | High hydrophilicity |

| Compound D | C9H17Cl2N5O | 294.18 | 1,2,4-Triazole | Methyl | Dihydrochloride | Improved metabolic stability |

Key Observations

Salt Form: Dihydrochloride salts (e.g., Target Compound, Compound D) generally exhibit higher solubility than monohydrochlorides (e.g., Compounds A, B) .

Substituent Effects : Ethyl groups balance lipophilicity and steric bulk, whereas methyl groups reduce steric hindrance but may lower metabolic resistance .

Stereochemistry : The (3R,5S) configuration in the target compound likely optimizes spatial alignment with chiral binding sites compared to racemic mixtures in analogs like Compound D .

Research Implications

The structural nuances of these compounds highlight the importance of rational design in drug discovery. For instance, the target compound’s dihydrochloride salt and ethyl-triazole combination make it a promising candidate for further pharmacokinetic studies, while analogs like Compound D could be explored for prolonged activity in CNS disorders . Future studies should focus on crystallographic data (using tools like SHELXL ) and in vitro assays to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (3R,5S)-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of temperature (typically 50–80°C), solvent selection (polar aprotic solvents like DMF or ethanol), and reaction time (6–12 hours). Stereochemical integrity is maintained via chiral catalysts or enantioselective methods. Yields can be improved by stepwise purification using column chromatography and recrystallization .

Q. Which analytical techniques are most effective for characterizing the stereochemical integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C-NMR to confirm stereochemistry via coupling constants and nuclear Overhauser effects (NOE).

- X-ray crystallography for absolute configuration determination.

- Chiral HPLC with a polysaccharide-based column to assess enantiomeric purity .

Q. How can researchers screen the compound’s pharmacological activity in vitro?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using tritiated ligands) to measure affinity for target receptors.

- Enzyme Inhibition : Fluorescence-based kinetic assays to determine IC₅₀ values.

- Cell Viability Assays : MTT or ATP-luminescence assays in relevant cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s interaction with biological targets?

- Methodological Answer : Stereochemistry dictates 3D conformation, affecting binding pocket compatibility. For example:

- (3R,5S) configuration may enhance hydrogen bonding with catalytic residues in enzymes (e.g., kinases).

- Computational docking (AutoDock Vina, Schrödinger Suite) can predict binding modes, validated by mutagenesis studies .

Q. What strategies can resolve contradictions between in vitro binding affinity data and in vivo efficacy?

- Methodological Answer :

- ADME Profiling : Assess bioavailability (e.g., Caco-2 permeability), metabolic stability (microsomal assays), and plasma protein binding.

- Pharmacokinetic Studies : Compare tissue distribution and half-life in animal models.

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

Q. What computational methods are suitable for predicting the ADME properties of this compound?

- Methodological Answer :

- QSAR Models : Use tools like ADMET Predictor or SwissADME to estimate solubility, permeability, and cytochrome P450 interactions.

- Molecular Dynamics (MD) : Simulate membrane penetration (e.g., POPC lipid bilayers) to predict blood-brain barrier permeability.

- Docking to Transporters : Predict interactions with efflux pumps (e.g., P-gp) using Glide or GOLD .

Q. How does the 5-ethyltriazole moiety affect metabolic stability compared to other triazole derivatives?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes to compare oxidation rates. The ethyl group may sterically hinder CYP450-mediated N-dealkylation.

- Isotope-Labeling : Use ¹⁴C-labeled triazole to track metabolic pathways via radio-HPLC.

- Structural Analogs : Compare stability with methyl- or propyl-substituted triazoles to identify substituent effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay formats?

- Methodological Answer :

- Assay Conditions : Standardize buffer pH, ionic strength, and ATP concentrations (critical for kinase assays).

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to validate assay consistency.

- Data Normalization : Use Z’-factor analysis to assess assay robustness and outlier identification .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.